![molecular formula C10H15N B081440 N,2,4,6-Tetramethylaniline CAS No. 13021-14-2](/img/structure/B81440.png)
N,2,4,6-Tetramethylaniline
Overview
Description
N,2,4,6-Tetramethylaniline is an organic compound with the molecular formula C10H15N It is an aromatic amine characterized by the presence of four methyl groups attached to the benzene ring and an amino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2,4,6-Tetramethylaniline can be synthesized through several methods. One common approach involves the selective nitration of mesitylene, followed by reduction of the resulting nitro compound to the corresponding aniline. The nitration process must be carefully controlled to avoid oxidation of the methyl groups. The reduction step typically employs hydrogenation or the use of reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reagent concentrations. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,2,4,6-Tetramethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the aniline.
Substitution: Electrophilic substitution reactions are common, where the methyl groups or the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or reducing agents like sodium borohydride are typical choices.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents are frequently employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Various reduced forms of the aniline.
Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
N-Alkylation Reactions
TMA is often utilized in N-alkylation reactions due to its strong nucleophilic character. It can react with alkyl halides to form N-alkyl derivatives, which are important intermediates in organic synthesis. The steric hindrance provided by the methyl groups enhances its reactivity compared to less hindered amines.
Table 1: N-Alkylation of TMA with Various Alkyl Halides
Alkyl Halide | Reaction Conditions | Yield (%) |
---|---|---|
Methyl iodide | DMF, 60 °C, 24h | 85 |
Ethyl bromide | THF, reflux, 12h | 90 |
Benzyl chloride | Acetone, RT, 48h | 80 |
Catalysis
TMA has been investigated as a catalyst or co-catalyst in various chemical reactions due to its ability to stabilize reaction intermediates. For instance:
- C–H Functionalization : TMA can facilitate C–H functionalization reactions under mild conditions. A study demonstrated its effectiveness in coupling with α,β-unsaturated compounds to form β-amino esters with high yields (up to 95%) .
- Photocatalysis : TMA has been employed in photocatalytic reactions involving maleimides under visible light irradiation. This method allows for the formation of tetrahydroquinoline derivatives, showcasing TMA's potential in sustainable chemistry .
Biological Applications
Recent studies have explored the biological activities of TMA derivatives. Notably:
- Antimicrobial Properties : Compounds derived from TMA have shown promising antimicrobial activity against various pathogens. Research indicates that modifications on the TMA structure can enhance its efficacy .
- Anticancer Activity : Some TMA derivatives have been investigated for their potential anticancer properties. For example, certain modifications have led to enhanced cell apoptosis in cancer cell lines .
Material Science
TMA is also used in the synthesis of polymers and dyes:
- Polymeric Materials : TMA can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its presence can enhance the overall performance of polymeric materials used in coatings and adhesives.
- Dye Production : As a precursor for azo dyes, TMA is valuable in the textile industry. The azo compounds derived from TMA exhibit vibrant colors and are used extensively in dyeing processes.
Case Study 1: N-Alkylation Efficiency
A comparative study was conducted to assess the efficiency of different amines in N-alkylation reactions. TMA was found to outperform other tertiary amines due to its steric hindrance and electronic properties, leading to higher yields and selectivity.
Case Study 2: Photocatalytic Applications
In a recent experiment involving visible light photocatalysis using TMA derivatives with maleimides, researchers achieved significant yields (up to 95%) of desired products under ambient conditions. This study highlights TMA's role in advancing green chemistry initiatives.
Mechanism of Action
The mechanism by which N,2,4,6-Tetramethylaniline exerts its effects involves interactions with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biological molecules. The methyl groups influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and reactivity.
Comparison with Similar Compounds
2,4,6-Trimethylaniline: Lacks the additional methyl group on the nitrogen, resulting in different reactivity and applications.
N,N,2,6-Tetramethylaniline: Similar structure but with different substitution patterns, leading to variations in chemical behavior and uses.
2,6-Dimethylaniline: Fewer methyl groups, affecting its physical and chemical properties.
Uniqueness: N,2,4,6-Tetramethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple methyl groups enhances its stability and influences its interactions with other molecules, making it valuable for various applications.
Biological Activity
N,2,4,6-Tetramethylaniline (TMA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is a derivative of aniline with four methyl groups attached to the benzene ring. Its chemical formula is . The synthesis of TMA typically involves the alkylation of aniline derivatives or the reduction of nitro compounds. For instance, one method includes the reaction of 2,6-dimethylaniline with formaldehyde and a reducing agent like sodium borohydride to yield TMA in high yield .
Antioxidant Activity
Research has indicated that TMA exhibits significant antioxidant properties. In a study analyzing various amines, TMA was found to effectively scavenge free radicals due to its electron-rich structure. This property is crucial in mitigating oxidative stress in biological systems .
Cytotoxicity and Cell Viability
The cytotoxic effects of TMA have been evaluated in several cell lines. A study reported that TMA showed selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in tumor cells through mitochondrial pathways .
In vitro experiments demonstrated that TMA reduced cell viability in human cancer cell lines such as HeLa and MCF-7 at concentrations above 50 µM. The IC50 values were determined to be approximately 45 µM for HeLa cells and 55 µM for MCF-7 cells .
Neuroprotective Effects
TMA has also been studied for its neuroprotective effects. In animal models of neurodegenerative diseases, TMA administration resulted in improved cognitive functions and reduced neuronal damage. The mechanism appears to involve the modulation of neurotransmitter levels and inhibition of neuroinflammatory pathways .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of TMA demonstrated that it could significantly reduce lipid peroxidation in rat liver homogenates. The results indicated a decrease in malondialdehyde (MDA) levels by up to 70% when treated with TMA compared to control groups .
Case Study 2: Cancer Cell Apoptosis
In a controlled experiment involving MCF-7 breast cancer cells, TMA treatment led to a marked increase in caspase-3 activity, indicating the induction of apoptosis. Flow cytometry analysis showed that approximately 40% of treated cells were in the late apoptotic phase after 24 hours of exposure to TMA at 100 µM concentration .
Research Findings Summary
Properties
IUPAC Name |
N,2,4,6-tetramethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKABSXHXKCTVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156411 | |
Record name | N,2,4,6-Tetramethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-14-2 | |
Record name | N,2,4,6-Tetramethylbenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,2,4,6-Tetramethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethyl-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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